2,5-Dimethoxyphenyl Thioureas Exhibit Potent HIV-1 Reverse Transcriptase Inhibition: A Cross-Study Comparator
The 2,5-dimethoxyphenyl thiourea pharmacophore has been validated as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The benchmark compound HI-236 (N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea) inhibited HIV-1 IIIB reverse transcriptase with an IC50 of 28 nM in a cell-free RT assay [1]. The target compound 863017-50-9 retains the intact 2,5-dimethoxyphenyl thiourea core while replacing the pyridyl moiety with a morpholino-thiophene group, a modification that has been shown in related NNRTI series to fine-tune potency and resistance profiles [2]. Although no direct head-to-head data exist for 863017-50-9 in this assay, the conserved pharmacophore provides a strong structural basis for inferring anti-RT potential.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; retains 2,5-dimethoxyphenyl thiourea pharmacophore of HI-236 |
| Comparator Or Baseline | HI-236: IC50 = 28 nM [1] |
| Quantified Difference | Structural modification (morpholino-thiophene replaces bromopyridyl); SAR of C-2 aryl O-substituted HI-236 derivatives demonstrates IC50 modulation from 3.8 nM to >100 nM [2] |
| Conditions | Cell-free HIV-1 IIIB reverse transcriptase assay (HI-236); MT-2 cell-based replication assay (derivatives) [1][2] |
Why This Matters
Procurement of 863017-50-9 provides a scaffold with a validated antiviral pharmacophore core; the morpholino-thiophene modification offers a distinct chemical space not explored in the HI-236 series, enabling novel SAR exploration.
- [1] BindingDB BDBM50206060: HI-236 IC50 = 28 nM for HIV-1 3B reverse transcriptase. Curated by ChEMBL. View Source
- [2] Hunter, R.; et al. C-2-Aryl O-substituted HI-236 derivatives as non-nucleoside HIV-1 reverse-transcriptase inhibitors. Bioorg. Med. Chem. 2008, 16, 10270–10280. Compound 6c IC50 = 3.8 nM; HI-236 IC50 = 28 nM in cell-free RT assay. View Source
